2-Amino-3-ethyl-2-methylpentan-3-ol

Catalog No.
S13730707
CAS No.
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-ethyl-2-methylpentan-3-ol

Product Name

2-Amino-3-ethyl-2-methylpentan-3-ol

IUPAC Name

2-amino-3-ethyl-2-methylpentan-3-ol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-5-8(10,6-2)7(3,4)9/h10H,5-6,9H2,1-4H3

InChI Key

BCJXVWIKSFCJSP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)N)O

2-Amino-3-ethyl-2-methylpentan-3-ol, also known as 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride when in its hydrochloride form, is a small organic compound characterized by the presence of an amino group, an ethyl group, and a methyl group attached to a pentanol backbone. Its molecular formula is C8H19NOC_8H_{19}NO and it has a molecular weight of approximately 159.25 g/mol. This compound is recognized for its unique structural features that contribute to its stability and reactivity, making it a valuable scaffold in various scientific research applications .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: It can be reduced to produce secondary or tertiary amines.
  • Substitution: The amino group is capable of participating in nucleophilic substitution reactions.

Common Reagents and Conditions

The following reagents are commonly used in reactions involving this compound:

  • Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution Reagents: Alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include:

  • Oxidation: Ketones or aldehydes.
  • Reduction: Secondary or tertiary amines.
  • Substitution: Various substituted amines depending on the reagents used.

The biological activity of 2-Amino-3-ethyl-2-methylpentan-3-ol is primarily linked to its interactions with enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with molecular targets, influencing their activity and function. This compound is particularly useful in studies related to metabolic pathways and enzyme interactions, which may have implications for drug development and pharmacological research .

Synthetic Routes

The synthesis of 2-Amino-3-ethyl-2-methylpentan-3-ol typically involves the reaction of 2-methyl-3-ethylpentan-3-ol with ammonia or an amine under controlled conditions. This process often requires a catalyst to facilitate the formation of the amino group. The final product is usually converted into its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production

In industrial settings, the production process is optimized for high yield and purity, often utilizing large-scale chemical reactors. The synthesis involves multiple purification steps such as crystallization and filtration to ensure the quality of the final product.

2-Amino-3-ethyl-2-methylpentan-3-ol has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Utilized in studies examining enzyme interactions and metabolic pathways.
  • Industry: Employed in the production of specialty chemicals and materials .

Studies on the interactions of 2-Amino-3-ethyl-2-methylpentan-3-ol with biological targets reveal that its amino group can significantly influence molecular interactions. This capability allows it to modulate various biochemical pathways, making it a candidate for further investigation in pharmacological contexts .

Similar Compounds

The following compounds share structural similarities with 2-Amino-3-ethyl-2-methylpentan-3-ol:

  • 2-Amino-3-methylpentan-3-ol hydrochloride
  • 2-Amino-3-ethylpentan-3-ol hydrochloride
  • 2-Amino-3-ethyl-2-methylbutan-3-ol hydrochloride

Uniqueness

What distinguishes 2-Amino-3-ethyl-2-methylpentan-3-ol from these similar compounds is its specific combination of functional groups, which contributes to its unique reactivity and stability profile. This structural uniqueness enhances its value in both research and industrial applications where precise chemical behavior is essential .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.146664230 g/mol

Monoisotopic Mass

145.146664230 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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